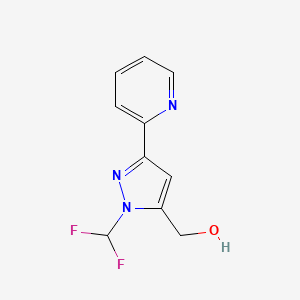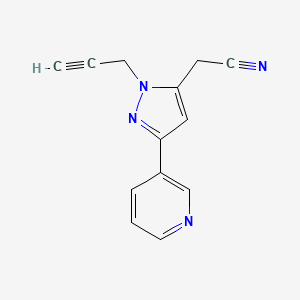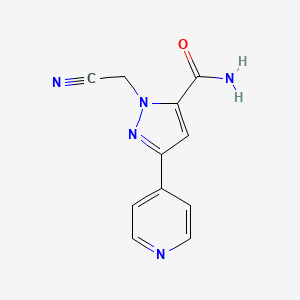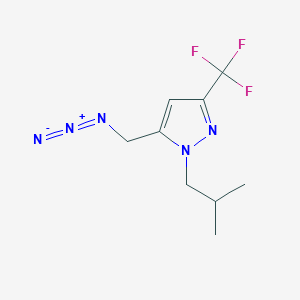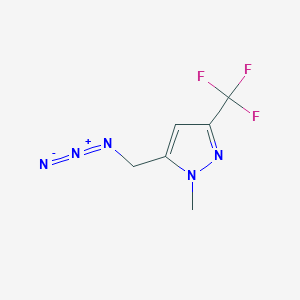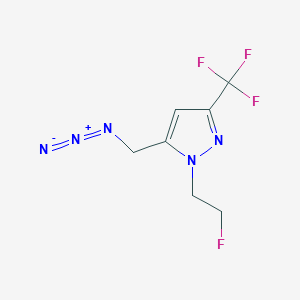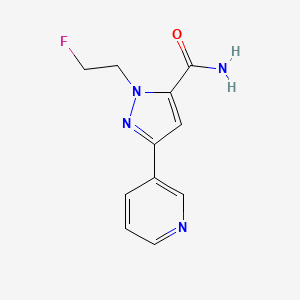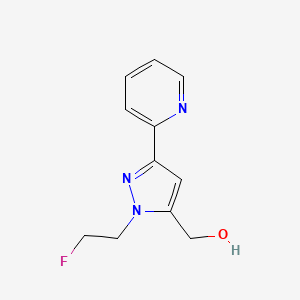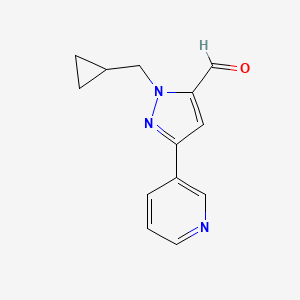
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde (CPMPC) is an organometallic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific research areas. CPMPC is a heterocyclic compound that has been found to possess a range of interesting properties, including fluorescence, photostability, and catalytic activity. This compound has been studied for its potential applications in the fields of organic synthesis, drug discovery, and materials science.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Biological Activity : A study conducted by Hamed et al. (2020) focused on synthesizing heteroaryl pyrazole derivatives, including a compound similar to 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde. These derivatives were then reacted with chitosan to form Schiff bases. The resultant compounds exhibited significant antimicrobial activity against a variety of bacterial and fungal strains. The study highlights the potential of such compounds in developing antimicrobial agents (Hamed et al., 2020).
Chemical Synthesis and Structural Analysis
- Chemical Reaction Products : Research by Jessica Orrego Hernandez et al. (2015) explored the chemical reactions of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives with cyclohexylamine, resulting in various products depending on the aryl substituent. This study provides insight into the chemical behavior and potential applications of pyrazole derivatives in synthetic chemistry (Jessica Orrego Hernandez et al., 2015).
Potential Anticancer Agents
- Cytotoxicity and Anticancer Potential : A study by Raquib Alam et al. (2017) involved the design and synthesis of novel pyrazole derivatives, including those with a structural similarity to the compound . These compounds were evaluated for their cytotoxic activity against various human cancer cell lines. The research showed that some of these compounds displayed significant cytotoxicity, suggesting their potential as anticancer agents (Raquib Alam et al., 2017).
Synthesis Techniques
- Microwave-Assisted Synthesis : The work by B. Palka et al. (2014) describes a synthesis method for trifluoromethyl-substituted pyrazolo[4,3-c]pyridines using microwave-assisted treatment. This method highlights an efficient approach to synthesizing pyrazole derivatives, potentially applicable to the synthesis of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde (B. Palka et al., 2014).
Photophysical Properties
- Study of Photophysical Properties : Research by S. Patil et al. (2010) involved synthesizing heterocyclic orthoaminoaldehyde derivatives, including pyrazole-based compounds. The study focused on the photophysical properties of these compounds, which could be relevant for applications in material science or photochemistry (S. Patil et al., 2010).
properties
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-9-12-6-13(11-2-1-5-14-7-11)15-16(12)8-10-3-4-10/h1-2,5-7,9-10H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJNEGJBOIOBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




